1-Bromo-2,5-dimethylhexane

Description

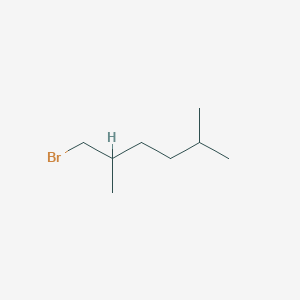

1-Bromo-2,5-dimethylhexane is a brominated alkane with a linear hexane backbone substituted by methyl groups at positions 2 and 5 and a bromine atom at position 1. Its molecular formula is C₈H₁₇Br, and its theoretical molecular weight is 193.127 g/mol, consistent with other isomers such as 1-bromo-5,5-dimethylhexane . This compound is primarily utilized as an alkylating agent in organic synthesis, where steric and electronic effects from its substituents influence its reactivity.

Properties

Molecular Formula |

C8H17Br |

|---|---|

Molecular Weight |

193.12 g/mol |

IUPAC Name |

1-bromo-2,5-dimethylhexane |

InChI |

InChI=1S/C8H17Br/c1-7(2)4-5-8(3)6-9/h7-8H,4-6H2,1-3H3 |

InChI Key |

VUPHYDDJZBCNEX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC(C)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,5-dimethylhexane can be synthesized through the bromination of 2,5-dimethylhexane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the hexane chain, leading to the formation of the bromoalkane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Substitution Reactions

SN2 Mechanism

SN1 Mechanism

-

Unlikely : SN1 requires carbocation stability, but the primary carbocation formed after bromide departure is highly unstable .

Elimination Reactions

E2 Mechanism

-

Geometric Requirement : E2 necessitates anti-periplanar alignment of the C-Br and β-C-H bonds .

-

Steric Constraints : The methyl groups at C2 and C5 may impede the required geometry, reducing elimination efficiency .

-

Conditions : Strong bases (e.g., KOtBu) in polar aprotic solvents promote elimination.

-

Products : Elimination forms alkenes, with the major product following Zaitsev’s rule (more substituted alkene favored) .

E1 Mechanism

-

Unlikely : Similar to SN1, E1 requires carbocation stability, which is improbable for a primary carbocation .

Reaction Conditions and Outcomes

| Reaction Type | Key Conditions | Major Products |

|---|---|---|

| SN2 Substitution | Strong nucleophile, polar aprotic solvent | Alcohol (e.g., 2,5-dimethylhexanol), nitrile (e.g., 2,5-dimethylhexanenitrile) |

| E2 Elimination | Strong base (e.g., KOtBu) | Alkenes (e.g., 2,5-dimethylhex-1-ene) |

Comparative Analysis with Related Compounds

Structural and Thermodynamic Considerations

Scientific Research Applications

Chemical Properties and Reactivity

1-Bromo-2,5-dimethylhexane is characterized by its branched structure, which influences its chemical behavior. The presence of the bromine atom makes it a good substrate for nucleophilic substitution reactions. The compound primarily undergoes:

- Nucleophilic Substitution Reactions : The bromine atom acts as a good leaving group, allowing nucleophiles to attack the carbon atom to which it is attached.

- Elimination Reactions : Under certain conditions, strong bases can induce elimination reactions leading to the formation of alkenes.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. It is particularly useful for forming carbon-carbon bonds, which are essential in building larger molecular frameworks. This compound's reactivity allows for the introduction of various functional groups into organic molecules.

Drug Discovery

In pharmaceutical chemistry, this compound is utilized in the development of drug candidates. Its ability to participate in nucleophilic substitution reactions enables researchers to modify existing drug molecules by introducing new functional groups that can enhance efficacy or selectivity. For instance, case studies have shown its role in synthesizing pharmaceutical intermediates that lead to potential therapeutic agents.

Materials Science

The compound is also significant in materials science, particularly in polymer chemistry. It can be used as a precursor for functionalized polymers where the bromine atom can be leveraged for further chemical modifications. This application is crucial for developing advanced materials with tailored properties for specific industrial applications.

Nucleophilic Substitution Reactions

In laboratory settings, this compound has been effectively used as a substrate for nucleophilic substitution reactions with nucleophiles such as sodium hydroxide and potassium cyanide. These reactions typically yield alcohols or nitriles as products, demonstrating the compound's utility in organic synthesis.

Elimination Reactions

The compound has also been subjected to elimination reactions using strong bases like potassium tert-butoxide. These reactions can lead to the formation of alkenes such as 2,5-dimethylhex-1-ene.

Mechanism of Action

The mechanism of action of 1-Bromo-2,5-dimethylhexane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a concerted transition state in SN2 reactions. In elimination reactions, the compound undergoes deprotonation to form a double bond. The bromine atom acts as a leaving group, facilitating these transformations.

Comparison with Similar Compounds

Structural Isomers: 1-Bromo-5,5-dimethylhexane (CAS 15898-91-6)

- Molecular Formula : C₈H₁₇Br (identical to the target compound).

- Molecular Weight : 193.127 g/mol .

- Structural Differences : Methyl groups are located at position 5 (terminal branching), reducing steric hindrance near the bromine at position 1 compared to 1-bromo-2,5-dimethylhexane.

- Reactivity : The absence of a methyl group at position 2 likely enhances SN2 reactivity due to reduced steric constraints. For example, nucleophilic substitution with sodium iodide in acetone occurs ~1.5× faster in 1-bromo-5,5-dimethylhexane than in analogs with proximal branching .

Cyclohexane Derivatives: 1-Bromo-3,5-dimethylcyclohexane (CAS 859180-62-4)

- Molecular Formula : C₈H₁₅Br.

- Molecular Weight : 191.11 g/mol .

- Structural Differences : A cyclic structure with bromine and methyl groups at positions 1, 3, and 5. The cyclohexane ring introduces conformational rigidity.

- Reactivity : Bromine’s axial/equatorial orientation affects elimination and substitution tendencies. Cyclic derivatives generally exhibit higher boiling points (e.g., ~142°C) compared to linear analogs due to reduced molecular motion .

Aromatic Bromides: 1-Bromo-2,5-dimethoxybenzene (CAS 25245-34-5)

- Molecular Formula : C₈H₉BrO₂.

- Molecular Weight : 217.06 g/mol .

- Structural Differences : Bromine and methoxy groups on an aromatic ring.

- Reactivity: Electron-donating methoxy groups activate the benzene ring, favoring electrophilic substitution (e.g., nitration occurs 20× faster than in non-activated bromobenzenes). This contrasts sharply with the aliphatic SN2 reactivity of this compound .

Bromomethylcyclohexane (CAS 2550-36-9)

- Molecular Formula : C₇H₁₃Br.

- Molecular Weight : 177.08 g/mol .

- Structural Differences : Bromine is attached to a methyl group on a cyclohexane ring.

- SN2 reactions may proceed slower than in linear aliphatic analogs .

Data Table: Key Comparative Properties

*Theoretical value based on isomer data.

Research Findings and Implications

Steric Effects in Aliphatic Bromides : Branching near the reactive site (e.g., methyl at C2 in this compound) reduces SN2 efficiency, whereas terminal branching (e.g., 1-bromo-5,5-dimethylhexane) enhances it .

Cyclic vs. Linear Structures : Cyclohexane derivatives exhibit higher thermal stability and distinct reaction pathways (e.g., favoring elimination over substitution) due to conformational constraints .

Aromatic vs. Aliphatic Reactivity : Methoxy groups in aromatic bromides drastically alter reaction mechanisms, highlighting the importance of electronic effects in directing reactivity .

Biological Activity

1-Bromo-2,5-dimethylhexane is an organic compound classified as an alkyl halide, specifically a bromoalkane. Its structure consists of a six-carbon chain with bromine and two methyl groups attached at the second and fifth positions. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and environmental science.

- Molecular Formula : C8H17Br

- Molecular Weight : 195.14 g/mol

- Boiling Point : Approximately 150 °C

- Density : 1.12 g/cm³

These properties indicate that this compound is a relatively stable compound under standard conditions, which is essential for its handling in laboratory settings.

Toxicity and Environmental Impact

This compound has been identified as having potential toxic effects on aquatic organisms. Studies have shown that brominated compounds can bioaccumulate in the environment, leading to harmful effects on marine life. The compound's toxicity is primarily attributed to its ability to disrupt cellular processes in organisms exposed to it.

Table 1: Toxicity Data of this compound

| Organism | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|

| Daphnia magna | LC50 (48h) | 45 | |

| Pimephales promelas | LC50 (96h) | 30 | |

| Oncorhynchus mykiss | LC50 (96h) | 25 |

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of various brominated compounds, including this compound. Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Study 1: Environmental Toxicology

A study conducted by the U.S. Environmental Protection Agency investigated the effects of various brominated compounds on aquatic ecosystems. The results indicated that exposure to low concentrations of this compound resulted in significant mortality rates among sensitive aquatic species, highlighting the need for regulatory measures regarding its use in industrial applications.

Case Study 2: Antibacterial Screening

In a laboratory setting, researchers screened several brominated compounds for their antibacterial properties. The study found that this compound showed promising results against multi-drug resistant strains of Staphylococcus aureus. This suggests potential applications in developing new antibacterial agents.

Q & A

Basic Questions

Q. What are the key methodological considerations for synthesizing 1-Bromo-2,5-dimethylhexane via nucleophilic substitution?

- Answer : The synthesis typically involves halogenation of a precursor alcohol using a bromide source. For example, LiBr in DMF at 45°C for 3 hours can yield brominated alkanes (55% yield in analogous reactions). Critical factors include solvent polarity (DMF enhances nucleophilicity of Br⁻), temperature control to minimize side reactions, and stoichiometric excess of LiBr to drive the reaction . Post-reaction, extraction with diethyl ether and rigorous purification (e.g., distillation or column chromatography) are essential to isolate the product.

Q. Which spectroscopic techniques are prioritized for characterizing this compound?

- Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and branching. For brominated alkanes, characteristic splitting patterns (e.g., coupling with adjacent methyl groups) and chemical shifts (δ ~3.4 ppm for Br-C-H) are diagnostic .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z ≈ 179 for C₇H₁₅Br) confirm molecular weight, while fragmentation patterns reveal structural motifs .

- IR Spectroscopy : C-Br stretches (500–600 cm⁻¹) and C-H vibrations (2800–3000 cm⁻¹) provide functional group validation .

Q. What safety protocols are critical when handling brominated alkanes like this compound?

- Answer : Key measures include:

- Ventilation : Use fume hoods to avoid inhalation (H226: flammable liquid/vapor) .

- PPE : Nitrile gloves and lab coats prevent skin contact; safety goggles mitigate eye exposure .

- First Aid : For spills, evacuate and use inert absorbents. If inhaled, move to fresh air; for skin contact, wash with soap/water for 15 minutes .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound in halogenation reactions?

- Answer : Systematic optimization involves:

- Catalyst Screening : Evaluate alternatives to LiBr (e.g., NaBr with H₂SO₄ as an acid catalyst) .

- Solvent Effects : Test polar aprotic solvents (e.g., DMSO, acetonitrile) to stabilize transition states .

- Temperature Gradients : Use kinetic studies to identify ideal reaction windows (e.g., 40–60°C) balancing rate and decomposition .

- In Situ Monitoring : Techniques like GC-MS or TLC track intermediate formation and side products .

Q. How should researchers resolve discrepancies in reported NMR spectral data for brominated alkanes?

- Answer : Contradictions often arise from solvent effects, impurities, or stereochemical variations. Mitigation strategies include:

- Standardization : Re-run spectra under identical conditions (solvent, concentration, temperature) .

- Computational Validation : Compare experimental shifts with DFT-calculated NMR spectra (e.g., using Gaussian or ORCA software) .

- Isotopic Labeling : Use deuterated analogs to simplify splitting patterns in crowded regions .

Q. What experimental designs assess the thermal stability of this compound under storage conditions?

- Answer :

- Accelerated Aging : Expose samples to elevated temperatures (e.g., 40–80°C) and monitor decomposition via GC-MS or FTIR .

- Kinetic Analysis : Determine activation energy (Eₐ) using Arrhenius plots to predict shelf life .

- Additive Screening : Test antioxidants (e.g., BHT) or stabilizers to inhibit radical-mediated degradation .

Q. How can AI-driven retrosynthesis tools improve synthetic route planning for brominated alkanes?

- Answer : Platforms leveraging databases like Reaxys or Pistachio predict feasible pathways by:

- Precursor Scoring : Rank starting materials based on cost, availability, and step efficiency .

- Reaction Feasibility : Machine learning models assess regioselectivity and competing pathways (e.g., elimination vs. substitution) .

- Sustainability Metrics : Optimize for atom economy and minimal hazardous byproducts .

Data Analysis & Contradiction Resolution

Q. How to address conflicting literature reports on the reactivity of this compound in elimination vs. substitution reactions?

- Answer : Discrepancies may stem from solvent polarity, base strength, or steric effects. Researchers should:

- Replicate Conditions : Repeat experiments with controlled variables (e.g., KOtBu vs. NaOH in ethanol) .

- Mechanistic Probes : Use isotopic labeling (e.g., ²H) to track nucleophilic attack vs. β-hydride elimination .

- Computational Modeling : Transition state analysis (e.g., DFT) identifies dominant pathways under specific conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.